2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
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Description
2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a useful research compound. Its molecular formula is C24H25NO2 and its molecular weight is 359.469. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Analysis
The compound has been utilized in the stereoselective synthesis of active metabolites of potent inhibitors, showcasing its relevance in the precise construction of complex molecular architectures. For instance, the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 demonstrated the compound's utility in achieving specific stereochemical configurations essential for biological activity (Zecheng Chen et al., 2010).
Cycloaddition Reactions
Research on carbonyl ylide cycloadditions to C,C-double bonds of methylenecyclopropanes highlighted the compound's role in facilitating unique cycloaddition reactions, contributing to the synthesis of novel organic structures with potential pharmacological properties (A. Molchanov et al., 2005).
Synthesis of Scopine Derivatives
The compound has been used in the synthesis of scopine 3-amino-2-phenylpropionate derivatives, demonstrating its applicability in generating physiologically active compounds that exhibit a range of pharmacological activities (L. Vlasova et al., 2006).
Analgesic Compound Synthesis
It has also been involved in the synthesis and structure-activity relationship studies of 1-phenyl-6-azabicyclo[3.2.1]octanes, exploring the compound's utility in the development of non-narcotic analgesic agents, which are crucial for pain management with minimized dependency risks (M. Takeda et al., 1977).
Pipecolic Acid Analogues
Further research includes the development of conformationally restricted nonchiral pipecolic acid analogues, showcasing the compound's versatility in synthesizing constrained amino acid derivatives that are significant in medicinal chemistry and drug design (D. Radchenko et al., 2009).
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c26-24(25-21-10-11-22(25)15-20(14-21)19-6-7-19)16-27-23-12-8-18(9-13-23)17-4-2-1-3-5-17/h1-5,8-9,12-13,21-22H,6-7,10-11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSIEFAHPFIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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